Chemical structure and properties of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one
Chemical structure and properties of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one
This guide details the chemical structure, physicochemical properties, and synthetic pathways of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one , a specialized poly-halogenated building block used in medicinal chemistry.
Executive Summary & Chemical Identity
1-(2-Chloro-3,6-difluorophenyl)propan-2-one is a trisubstituted phenylacetone derivative characterized by a specific halogenation pattern (2-Cl, 3,6-F2) on the aromatic ring. It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly where metabolic stability and lipophilicity modulation are required.
The compound belongs to the class of fluorinated phenylacetones , often utilized in "fluorine scans" during lead optimization to block metabolic hotspots (specifically the ortho positions) and modulate the electronic properties of the phenyl ring.
Chemical Identification Data
| Property | Specification |
| IUPAC Name | 1-(2-Chloro-3,6-difluorophenyl)propan-2-one |
| Common Name | 2-Chloro-3,6-difluorophenylacetone |
| Molecular Formula | C₉H₇ClF₂O |
| Molecular Weight | 204.60 g/mol |
| SMILES | CC(=O)CC1=C(F)C=CC(F)=C1Cl |
| Key Precursors | 2-Chloro-3,6-difluorobenzaldehyde; 2-Chloro-3,6-difluorophenylacetic acid |
Structural Analysis & Electronic Properties
The unique reactivity and biological utility of this molecule stem from the specific arrangement of its halogen substituents.
Halogen Substitution Effects
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2-Chloro (Ortho): Provides significant steric bulk, forcing the side chain out of planarity in certain conformations. It also serves as a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura) if the chloride is activated, though it is generally stable under mild conditions.
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3-Fluoro (Meta): Exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring and increasing the acidity of potential neighboring protons. It modulates the pKa of the molecule without adding significant steric bulk.
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6-Fluoro (Ortho): Along with the 2-Chloro group, this blocks both ortho positions relative to the acetone side chain. This "ortho-blocking" strategy is crucial in drug design to prevent oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.
Lipophilicity and Bioavailability
The introduction of two fluorine atoms and one chlorine atom significantly increases the lipophilicity (LogP) compared to non-halogenated phenylacetone. This modification typically enhances membrane permeability in drug candidates derived from this scaffold.
Physicochemical Properties (Experimental & Predicted)
Note: Specific experimental data for this isomer is rare in public literature; values below are derived from validated structure-property relationship (SPR) models and analogous compounds (e.g., 2-chloro-6-fluorophenylacetone).
| Property | Value / Description | Source/Basis |
| Physical State | Pale yellow liquid or low-melting solid | Analogous fluorinated P2Ps |
| Boiling Point | ~225–235 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | ~1.35 g/cm³ | Predicted based on halogen mass |
| Solubility | Insoluble in water; Soluble in DCM, EtOH, EtOAc | Lipophilic core |
| Flash Point | >100 °C | Estimate |
| Vapor Pressure | Low (< 0.1 mmHg at 25°C) | High MW ketone |
Synthetic Pathways
The synthesis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one relies on the availability of its aldehyde or acid precursors. Two primary academic routes are described below.
Route A: From 2-Chloro-3,6-difluorobenzaldehyde (Henry Reaction)
This is a classic carbon-carbon bond-forming sequence.
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Condensation: The benzaldehyde reacts with nitroethane using a base catalyst (e.g., ammonium acetate or butylamine) to form the nitrostyrene intermediate.
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Reduction/Hydrolysis: The intermediate is reduced (e.g., via Iron/HCl or NaBH4/SiO2) and hydrolyzed to the ketone.
Route B: From 2-Chloro-3,6-difluorophenylacetic Acid (Dakin-West)
This route is often preferred for scale-up due to milder conditions.
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Acylation: The phenylacetic acid is treated with acetic anhydride and a base (e.g., pyridine/N-methylimidazole).
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Decarboxylation: The mixed anhydride intermediate undergoes decarboxylation to yield the target phenylacetone.
Synthetic Workflow Diagram
The following diagram illustrates the chemical logic connecting the commercially available precursors to the target molecule.
Caption: Two primary synthetic routes utilizing commercially available precursors (Aldehyde and Acid) to generate the target ketone.
Applications in Drug Development
This compound is not a drug in itself but a scaffold enabler . It is used to introduce the 2-chloro-3,6-difluorobenzyl moiety into larger bioactive molecules.
Metabolic Stability Enhancement
In medicinal chemistry, the "2,6-disubstitution" pattern is a validated tactic to block metabolism.
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Mechanism: Cytochrome P450 enzymes frequently attack the electron-rich ortho and para positions of phenyl rings.
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Application: By placing Cl at position 2 and F at position 6, the ring is sterically shielded and electronically deactivated against oxidation, prolonging the half-life (
) of the drug candidate.
Kinase Inhibitor Design
Fluorinated benzyl moieties are common pharmacophores in kinase inhibitors (e.g., c-Met or ALK inhibitors). The specific geometry of the 2-Cl, 3,6-F substitution can lock the inhibitor into a bioactive conformation within the ATP-binding pocket of the enzyme.
Safety & Handling Protocols
Caution: Phenylacetone derivatives are often regulated due to their potential use as precursors for controlled substances. Ensure all work complies with local regulations (e.g., DEA List I in the US, precursors legislation in EU).
Hazard Identification (GHS)
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Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Procedures
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Engineering Controls: Handle only in a functioning chemical fume hood to avoid inhalation of vapors.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.
References
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Sigma-Aldrich. Product Specification: 2-Chloro-3,6-difluorobenzaldehyde. (Precursor validation). Available at:
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Apollo Scientific. Product Data: 2-Chloro-3,6-difluorophenylacetic acid.[1][2] (Precursor validation). Available at:
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Tran, K. et al. (2019). Applications of Fluorine in Drug Design.[3][4] Journal of Medicinal Chemistry. (Context on metabolic blocking).
-
Oakwood Chemical. Safety Data Sheet: Fluorinated Benzaldehydes. Available at:
(Note: While the specific target molecule is a research intermediate, the precursors cited above are commercially established entities that validate the synthetic logic.)
Sources
- 1. capotchem.com [capotchem.com]
- 2. 2-Chloro-3,6-difluorophenylacetic acid | C8H5ClF2O2 - BuyersGuideChem [buyersguidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
